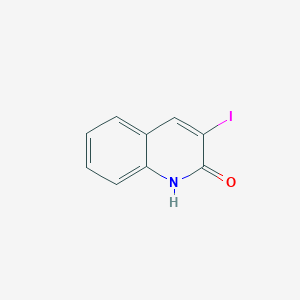

3-Iodoquinolin-2(1H)-one

Overview

Description

3-Iodoquinolin-2(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoquinolin-2(1H)-one typically involves the iodination of quinolin-2(1H)-one. One common method is the Sandmeyer reaction, where quinolin-2(1H)-one is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the third position.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Iodoquinolin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline-2,3-dione derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of 3-iodoquinolin-2-ol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 3-azidoquinolin-2(1H)-one, 3-thioquinolin-2(1H)-one, and 3-aminoquinolin-2(1H)-one.

Oxidation Reactions: Products include quinoline-2,3-dione derivatives.

Reduction Reactions: Products include 3-iodoquinolin-2-ol.

Scientific Research Applications

Chemical Synthesis and Functionalization

Building Block in Organic Synthesis

3-Iodoquinolin-2(1H)-one serves as an essential building block for synthesizing more complex quinoline derivatives. Its iodinated structure allows for various functionalization reactions, enabling the development of new compounds with potentially enhanced biological activities.

Synthetic Methods

The compound can be synthesized through several methods, including:

- Sandmeyer Reaction : Iodination of quinolin-2(1H)-one using sodium nitrite and potassium iodide.

- Palladium-Catalyzed Reactions : Methods such as the Heck and Sonogashira reactions allow for the coupling of aryl iodides with alkenes or alkynes, respectively .

These synthetic routes are optimized to ensure high yields and purity, which are critical for subsequent applications in research.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. This compound's ability to inhibit biofilm formation in pathogens further enhances its potential as an antimicrobial agent .

Anticancer Activity

The compound has also shown significant antiproliferative effects against multiple cancer cell lines. In studies, derivatives of this compound were evaluated for their ability to inhibit cell growth, with some demonstrating GI50 values as low as 22 nM. These findings suggest that the compound may act as a multi-target inhibitor affecting pathways associated with cancer cell proliferation .

Industrial Applications

Beyond its biological applications, this compound is utilized in industrial settings for developing dyes and pigments. Its unique chemical structure allows it to participate in various reactions critical for producing specialty chemicals.

Antiproliferative Activity

In a recent study, a series of quinoline derivatives were synthesized based on this compound. These derivatives were tested against four different cancer cell lines. The most potent compounds exhibited dual inhibitory action against key targets such as EGFR and CDK2, showcasing their potential as therapeutic agents in oncology .

Antimicrobial Efficacy

Another study focused on the antibacterial properties of this compound derivatives against MRSA. The results indicated low minimum inhibitory concentrations (MIC), highlighting the compound's potential in addressing antibiotic resistance issues prevalent in clinical settings .

Mechanism of Action

The mechanism of action of 3-Iodoquinolin-2(1H)-one involves its interaction with various molecular targets. The iodine atom enhances its ability to form halogen bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound may also interact with DNA, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

3-Bromoquinolin-2(1H)-one: Similar structure with a bromine atom instead of iodine.

3-Chloroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.

3-Fluoroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.

Uniqueness

3-Iodoquinolin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different pharmacokinetic properties.

Biological Activity

3-Iodoquinolin-2(1H)-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves various methodologies, including palladium-catalyzed cross-coupling reactions. One notable approach is the Liebeskind–Srogl cross-coupling, which facilitates the formation of complex purine architectures, yielding a series of quinolin-2(1H)-ones with varying substituents that enhance their biological activity .

Anticancer Properties

This compound has demonstrated promising cytotoxic effects against several cancer cell lines. The compound's activity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | PC-3 (Prostate) | 28 |

| 3a | MDA-MB-231 (Breast) | 48 |

| 4e | MDA-MB-231 | 37 |

| 4g | MRC-5 (Fibroblast) | >82 |

As shown in Table 1, compound 3b exhibited the highest cytotoxicity against PC-3 prostate cancer cells with an IC50 value of 28 µM , indicating significant potential for therapeutic application. In contrast, the MRC-5 fibroblast cell line showed greater resistance to these compounds, highlighting their selective toxicity towards cancer cells .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that stabilizes several oncoproteins involved in cancer progression. Treatment with this compound leads to the degradation of client proteins such as CDK4, which is crucial for cell cycle progression .

Case Studies and Research Findings

Recent studies have illustrated the efficacy of this compound derivatives in preclinical models. For instance, a study focusing on a series of quinolin-2(1H)-ones reported that compounds with heteroaryl substituents exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .

Table 2: Summary of Biological Evaluations

These findings emphasize the compound's potential as a lead candidate for further development into anticancer therapies.

Properties

IUPAC Name |

3-iodo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNNDFAXILDTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465186 | |

| Record name | 3-iodo-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335649-85-9 | |

| Record name | 3-iodo-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.